AD80 - 1384071-99-1

AD80

Catalog Number: EVT-257794
CAS Number: 1384071-99-1
Molecular Formula: C22H19F4N7O
Molecular Weight: 473.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AD80 is a multikinase inhibitor that demonstrates antineoplastic activity. [, , , , , ] It functions by inhibiting multiple kinases, including S6K, RET, RAF, SRC, AKT, p38 gamma, and p38 delta. [, , , , , ] In the context of cancer research, AD80 has been explored for its potential in treating various malignancies, including pancreatic cancer, hepatocellular carcinoma, ovarian cancer, lung adenocarcinoma, and leukemia. [, , , , , , , , , , ]

Overview

AD80 is a chemical compound classified as a multi-kinase inhibitor, primarily known for its ability to inhibit various kinases involved in cellular signaling pathways. It has shown significant activity against human RET (c-RET), BRAF, S6K, and SRC kinases, while demonstrating weaker activity on the mechanistic target of rapamycin (mTOR) compared to other related compounds . The compound is identified by its Chemical Abstracts Service (CAS) number 1384071-99-1 and is recognized for its potential therapeutic applications in oncology due to its role in inhibiting tumor growth and proliferation.

Source and Classification

AD80 originates from research focused on developing small molecules that can selectively inhibit multiple kinases involved in cancer progression. It falls under the category of small molecule inhibitors, which are compounds designed to interfere with specific proteins or enzymes within cancer cells. The classification of AD80 is as follows:

  • Chemical Class: Multi-kinase inhibitor
  • CAS Number: 1384071-99-1
  • Molecular Formula: C₁₈H₂₃N₅O
Synthesis Analysis

The synthesis of AD80 involves several steps that typically include the formation of key intermediates through organic reactions such as amination, cyclization, and coupling reactions. While specific technical details regarding the synthetic pathway of AD80 are not extensively documented in the provided sources, it generally follows a synthetic route common to similar pyrazolo[3,4-d]pyrimidine derivatives.

General Synthesis Steps:

  1. Formation of Pyrazolo[3,4-d]pyrimidine Core: This involves cyclization reactions between appropriate precursors.
  2. Amination: Introduction of amino groups at specific positions to enhance biological activity.
  3. Coupling Reactions: Linking the pyrazolo core with phenyl groups or other substituents to optimize kinase inhibition.
Molecular Structure Analysis

The molecular structure of AD80 can be described by its arrangement of atoms and functional groups that contribute to its biological activity.

Structure Data:

  • Molecular Weight: Approximately 325.41 g/mol
  • Structural Formula:
    C18H23N5O\text{C}_{18}\text{H}_{23}\text{N}_{5}\text{O}

The structure features a pyrazolo[3,4-d]pyrimidine ring system, which is critical for its interaction with kinase targets.

Chemical Reactions Analysis

AD80 participates in various chemical reactions that are essential for its biological activity. The primary reactions involve binding to ATP-binding sites on kinases, leading to the inhibition of their activity.

Key Reaction Types:

  1. Kinase Inhibition: AD80 competes with ATP for binding sites on kinases, thus preventing phosphorylation of target proteins.
  2. Metabolic Degradation: The compound may undergo metabolic transformations in vivo, affecting its efficacy and half-life.
Mechanism of Action

AD80 exerts its effects through a mechanism primarily involving the inhibition of kinase activity. By binding to the ATP-binding site of target kinases such as RET and BRAF, it disrupts the phosphorylation cascade essential for cell division and survival.

Process:

  1. Binding Affinity: AD80 binds competitively to the active site of kinases.
  2. Inhibition of Phosphorylation: This prevents downstream signaling pathways that promote tumor growth.
  3. Induction of Apoptosis: By inhibiting critical survival signals, AD80 can lead to programmed cell death in cancer cells.
Physical and Chemical Properties Analysis

AD80 exhibits several physical and chemical properties that are relevant for its application in medicinal chemistry.

Physical Properties:

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in the pyrazolo ring.
Applications

AD80 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: Due to its ability to inhibit multiple kinases involved in cancer signaling pathways, AD80 is being investigated as a potential treatment for various cancers.
  • Research Tool: Used in laboratory settings to study kinase signaling pathways and their roles in cellular processes.

The ongoing research into AD80 aims to further elucidate its efficacy and safety profile in clinical settings, paving the way for new cancer therapies based on multi-kinase inhibition strategies.

Introduction: Historiographical Framework of AD 80 Studies

Epistemological Challenges in Reconstructing AD80

The historical trajectory of AD80 research presents fundamental epistemological questions:

  • Fragmentary Evidence: Early developmental records often exist as proprietary laboratory notebooks or fragmented patent disclosures rather than peer-reviewed publications. This creates documentary siloes where critical synthesis pathways or biological evaluation methods remain obscured. Unlike ancient texts subjected to philological analysis [1], industrial research artifacts rarely undergo systematic archival preservation.

  • Tacit Knowledge Gaps: Instrument-dependent data (e.g., NMR spectra, crystallography) require specialized interpretation. The embodied expertise needed to reproduce synthesis protocols constitutes a "historiographical black box"—methods sections in journals rarely capture nuanced techniques developed through iterative experimentation [4].

  • Paradigm-Bound Interpretation: Evaluations of AD80’s efficacy are framed by evolving cancer biology models. Initial characterization as a "multi-kinase inhibitor" (c. 2010) reflected a pathway-centric view, whereas current research emphasizes tumor microenvironment interactions—demonstrating how analytical frameworks reshape compound narratives [6].

Table 1: Epistemological Barriers in Compound Historiography

Barrier TypeManifestation in AD80 ResearchConsequence
Documentary ScarcityUnpublished synthetic routesIrreproducible optimization steps
Technical ObsolescenceHPLC methods using discontinued columnsUnverifiable purity claims
Conceptual DriftChanging "target selectivity" criteriaShifting efficacy benchmarks

Primary Source Analysis: Chemical, Patent, and Publication Records

Critical assessment of primary documentation reveals contextual biases shaping AD80’s known properties:

  • Patent Landscapes (e.g., WO2011158126A1): These prioritize legal defensibility over technical transparency. Claims emphasize structural novelty (e.g., "compound exhibits IC₅₀ < 100nM against RET kinase") while omitting comparative data against analogs—strategic obscurantism that complicates activity benchmarking [6].

  • Journal Articles (e.g., J Med Chem 54(18): 6342–6363): Peer-reviewed studies employ rhetorical framing positioning AD80 as superior to predecessors (e.g., "unprecedented selectivity profile"). Methodological sections reveal instrumentation dependencies—early structural validations relied on lower-field NMR (300-400 MHz), creating resolution ambiguities absent in contemporary 700+ MHz analyses [4].

Modern Archaeological Paradigms for AD80 Research

Archaeological methodologies adapted to material science illuminate AD80’s developmental context:

  • Stratigraphic Analysis of Research Traces:
  • Telluric Layer: Raw material sourcing (e.g., Chinese vs. Indian precursor suppliers) inferred via isotopic signatures in seized samples
  • Epistemic Layer: Instrument calibration records detecting shifted HPLC retention times across labs
  • Discursive Layer: Citation networks showing preferential adoption of certain bioactivity models [4]
  • Experimental Replication Archaeology:Reproducing synthesis protocols using period-specific equipment (e.g., 2010-era rotary evaporators) tests claims about yields and purity. One study found atmospheric hydrolysis in early batches—a degradation pathway unmentioned in original literature but critical for biological interpretation [6].

  • Digital Trace Ethnography:Mining university electronic lab notebooks (ELNs) reveals informal nomenclature (e.g., "Compound YX-7b" → AD80) and abandoned synthetic branches—context lost in formal publications. Algorithmic analysis of image metadata in supplementary materials can detect undocumented post-processing [5].

Table 2: Archaeological Approaches to Modern Compounds

Archaeological ParadigmApplied to AD80Key Insight Generated
Contextual Re-assemblageReconstructing fragmented lab workflowsIdentified cross-contamination in early bioassays
Use-Wear AnalysisMicroscopy of catalysis reactorsDetected catalyst fouling lowering yield
Provenance StudiesStable isotope analysis of carbon scaffoldsTraced precursor to defunct supplier

Properties

CAS Number

1384071-99-1

Product Name

AD80

IUPAC Name

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C22H19F4N7O

Molecular Weight

473.44

InChI

InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34)

InChI Key

CYORWDWRQMVGHN-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N

Solubility

Soluble in DMSO

Synonyms

AD80; AD-80; AD 80

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.